molecular formula C7H6FNO2 B3394894 2-(2-Fluoropyridin-3-YL)acetic acid CAS No. 1000524-26-4

2-(2-Fluoropyridin-3-YL)acetic acid

Cat. No.: B3394894
CAS No.: 1000524-26-4
M. Wt: 155.13 g/mol
InChI Key: VZQKMRLLUXPSME-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-3-YL)acetic acid: is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyridin-3-YL)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-3-hydroxypyridine with sodium nitrite in the presence of tetrafluoroboric acid to form 2-fluoro-3-hydroxypyridine. This intermediate can then be further reacted with acetic anhydride to yield this compound .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures. These methods are scalable and can produce significant yields of the desired fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoropyridin-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

Chemistry: 2-(2-Fluoropyridin-3-YL)acetic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands. The presence of the fluorine atom can enhance the binding affinity and selectivity of these compounds .

Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications. They are investigated as potential drug candidates for various diseases due to their improved pharmacokinetic properties .

Industry: In the agrochemical industry, fluorinated pyridines are used as active ingredients in herbicides and insecticides. Their stability and efficacy make them suitable for agricultural applications .

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-Fluoropyridin-3-YL)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2-fluoropyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQKMRLLUXPSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695187
Record name (2-Fluoropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000524-26-4
Record name (2-Fluoropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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